L-Ornithine-7-amido-4-methylcoumarin hydrochloride
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Overview
Description
L-Ornithine-7-amido-4-methylcoumarin hydrochloride is a compound with a complex structure that includes a chromenyl group and a pentanamide backbone. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine-7-amido-4-methylcoumarin hydrochloride typically involves the reaction of 4-methyl-2-oxochromen-7-ylamine with a suitable pentanamide derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
L-Ornithine-7-amido-4-methylcoumarin hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
L-Ornithine-7-amido-4-methylcoumarin hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a substrate in enzymatic reactions.
Biology: Serves as a fluorescent probe for studying enzyme activity, particularly aminopeptidases.
Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and antimicrobial properties.
Industry: Utilized in the development of fluorescent dyes and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Ornithine-7-amido-4-methylcoumarin hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as a substrate for aminopeptidases, leading to the release of fluorescent products that can be measured to study enzyme activity. The chromenyl group plays a crucial role in its fluorescence properties, making it valuable in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-2-oxochromen-7-yl)acetamide: Shares the chromenyl group but differs in the amide structure.
(4-methyl-2-oxochromen-7-yl)oxyboron: Contains a similar chromenyl group but with a boron moiety instead of the pentanamide backbone.
Uniqueness
L-Ornithine-7-amido-4-methylcoumarin hydrochloride is unique due to its specific combination of a chromenyl group and a pentanamide backbone, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe for enzyme activity sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3.ClH/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16;/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20);1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCHHFCGQYGJOA-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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